

# Technical Support Center: Enhancing Perovskite Device Performance with Surface Treatments

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## Compound of Interest

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Welcome to the technical support center for perovskite device fabrication. This guide is designed for researchers, scientists, and professionals in drug development who are working with perovskite technologies. Here, we will delve into the critical aspect of surface treatments to enhance device performance and stability. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during experimentation.

## I. Troubleshooting Guide: Common Issues in Perovskite Surface Treatments

This section addresses specific problems that can arise during the surface treatment of perovskite films, providing explanations for their root causes and actionable solutions.

### Issue 1: Low Open-Circuit Voltage (VOC) and Fill Factor (FF) After Surface Treatment

Question: I've applied a surface treatment to my perovskite film, but instead of an improvement, I'm observing a decrease or no significant change in the open-circuit voltage (VOC) and fill factor (FF). What could be the cause?

Answer: This is a common and often frustrating issue. The primary culprit is typically ineffective passivation of surface defects, or in some cases, the introduction of new defects during the treatment process itself. Surface defects in perovskite films, such as undercoordinated Pb<sup>2+</sup> ions and halide vacancies, act as non-radiative recombination centers, which are detrimental to VOC and FF.[1][2][3]

Possible Causes and Solutions:

- **Inappropriate Passivation Agent:** The chosen passivating molecule may not be effectively interacting with the dominant defect types on your perovskite surface.[4][5] For instance, Lewis bases like thiophene and pyridine are effective at passivating electron-deficient defects (e.g., undercoordinated Pb<sup>2+</sup>), while Lewis acids can address electron-rich defects. [2][6]
  - **Solution:** Experiment with different types of passivating agents. Organic ammonium salts like Phenethylammonium Iodide (PEAI) and Guanidinium Bromide (GuaBr) are widely used and have shown success in passivating both lead and halide defects.[7][8][9][10][11][12][13] Consider multifunctional molecules that can passivate multiple types of defects simultaneously.[1][3]
- **Incorrect Concentration of Passivating Solution:** The concentration of the passivating agent is a critical parameter. Too low a concentration may not be sufficient to cover all defect sites, while an excessively high concentration can lead to the formation of an undesirably thick insulating layer on the surface, which can impede charge extraction and thus lower the fill factor.[8]
  - **Solution:** Perform a concentration-dependent study to find the optimal concentration for your specific perovskite composition and deposition method. For example, a study on PEAi treatment found an optimal concentration of 1.5 mg/mL.[8]
- **Solvent-Induced Damage:** The solvent used to dissolve the passivating agent can sometimes negatively interact with the perovskite film, leading to surface reconstruction or

the creation of new defects.[14][15] Isopropyl alcohol (IPA), a common solvent, has been observed to induce a more PbI<sub>2</sub>-rich surface.[14][15]

- Solution: Choose a solvent that is orthogonal to the perovskite layer, meaning it does not dissolve or damage it. If using a potentially reactive solvent like IPA, minimize the contact time and optimize the spin-coating parameters.
- Incomplete Coverage: The passivation layer may not be uniformly covering the perovskite surface, leaving some defective areas exposed.
  - Solution: Optimize your deposition technique (e.g., spin-coating speed and time) to ensure a uniform and complete coating. Techniques like immersing the annealed perovskite film in the passivating solution can also be explored.[2]

## Issue 2: Poor Device Stability and Rapid Degradation After Surface Treatment

Question: My surface-treated perovskite device shows initial high performance, but it degrades much faster than the untreated control device, especially under ambient conditions. Why is this happening?

Answer: Enhanced initial performance followed by rapid degradation often points to issues with the long-term stability of the passivation layer itself or its interaction with the environment.

While many surface treatments can effectively passivate defects, they can also introduce new degradation pathways if not chosen and applied carefully.

Possible Causes and Solutions:

- Hydrophilicity of the Passivating Agent: Some organic molecules used for passivation can be hygroscopic, attracting moisture to the perovskite surface, which is a well-known catalyst for perovskite degradation.
  - Solution: Select hydrophobic passivating agents. Long-chain organic ammonium salts or molecules with hydrophobic functional groups can create a protective barrier against moisture.[4][5] For example, n-octylammonium iodide (OAI) can form a hydrophobic barrier on the perovskite surface.

- **Chemical Instability of the Passivation Layer:** The passivating molecule itself might be chemically unstable under operational stress (light, heat, and bias), leading to its decomposition and subsequent degradation of the perovskite film.
  - **Solution:** Choose passivating agents with high chemical and thermal stability. Cross-linkable molecules or polymers can form a more robust and stable passivation layer.
- **Formation of an Unstable 2D/3D Heterostructure:** Many surface treatments with organic ammonium salts aim to form a thin 2D perovskite layer on top of the 3D perovskite.[16][17][18] If not well-controlled, this 2D layer can be of poor quality or have a random orientation, leading to instability at the interface.[18]
  - **Solution:** Carefully control the reaction conditions (e.g., concentration, annealing temperature, and time) to form a high-quality, well-oriented 2D capping layer. Post-treatment of the as-deposited un-annealed intermediate phase has been shown to be an effective method.[19]

### Issue 3: Inconsistent Results and Poor Reproducibility

**Question:** I am finding it difficult to reproduce my results for surface-treated perovskite devices. The performance varies significantly from batch to batch. What are the likely sources of this inconsistency?

**Answer:** Poor reproducibility is a significant challenge in perovskite research. The high sensitivity of perovskite films and their interfaces to subtle variations in processing conditions is often the root cause.

**Possible Causes and Solutions:**

- **Environmental Sensitivity:** Perovskite film quality and the effectiveness of surface treatments are highly dependent on the ambient conditions during fabrication, particularly humidity and temperature.[20]
  - **Solution:** Strictly control the fabrication environment. Use a glovebox with controlled humidity and temperature levels. If working in ambient air, monitor and record the relative humidity and temperature for each experiment to identify potential correlations with device performance.

- Variations in Precursor and Solvent Quality: The purity of the perovskite precursors and the solvents used for both the perovskite and the passivation solution can significantly impact the final device performance.
  - Solution: Use high-purity, fresh precursors and solvents. Store them in a dry, inert atmosphere to prevent degradation.
- Inconsistent Application of the Surface Treatment: Minor variations in the timing, volume, or method of applying the passivation solution can lead to significant differences in the resulting film.
  - Solution: Standardize your experimental protocol. Use automated deposition systems if available to minimize human error. For manual processes, be meticulous with timing and volumes.

## II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the principles and practices of surface treatments for perovskite devices.

Q1: What is the primary purpose of surface treatment for perovskite devices?

A1: The primary purpose of surface treatment is to passivate defects present on the surface and at the grain boundaries of the polycrystalline perovskite film.<sup>[1][6][21]</sup> These defects act as traps for charge carriers, leading to non-radiative recombination, which reduces the device's efficiency and can also serve as initiation sites for degradation, impacting its stability.<sup>[6][21]</sup> Effective surface passivation leads to a reduction in these recombination losses, resulting in higher open-circuit voltage (VOC) and fill factor (FF), and can also enhance the device's long-term stability.<sup>[1][22][23]</sup>

Q2: How do I choose the right surface treatment agent for my perovskite?

A2: The choice of a surface treatment agent depends on several factors, including the specific perovskite composition (e.g., MAPbI<sub>3</sub>, FAPbI<sub>3</sub>-based), the dominant type of surface defects, and the desired outcome (e.g., enhanced efficiency, improved stability, or both).

- For Passivating Undercoordinated  $Pb^{2+}$  (Lewis Acid Sites): Use molecules with Lewis base functionalities (electron-donating groups) such as amines, pyridines, or thiophenes.[2]
- For Passivating Halide Vacancies (Lewis Base Sites): Halide salts (e.g., guanidinium halides) or molecules with Lewis acid functionalities can be effective.[3][11]
- For Forming a Protective 2D Layer: Large organic ammonium halides like phenethylammonium iodide (PEAI), n-butylammonium iodide (BAI), or 3-fluoro phenethylammonium iodide (3F-PEAI) are commonly used to form a 2D perovskite capping layer.[7][16][17][24] This not only passivates defects but also enhances moisture resistance. [17]
- For a Multifunctional Approach: Some molecules can passivate multiple defect types. For example, zwitterions possess both Lewis acidic and basic characteristics.[3]

Q3: What are the common methods for applying surface treatments?

A3: The most common method is spin-coating a dilute solution of the passivating agent onto the perovskite film.[25] This is typically done as a post-treatment step after the perovskite film has been annealed.[4] Other methods include:

- Vapor-phase treatment: Exposing the perovskite film to the vapor of the passivating agent.[2]
- Incorporation into the antisolvent: Adding the passivating agent to the antisolvent used during the perovskite film deposition.
- Bilayer interfacial engineering: A sequential deposition of two different passivation layers to achieve synergistic effects, such as defect passivation and enhanced hydrophobicity.

Q4: How can I characterize the effectiveness of my surface treatment?

A4: A combination of characterization techniques is necessary to fully evaluate the impact of a surface treatment:

- Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): An increase in PL intensity and a longer carrier lifetime in the TRPL decay are strong indicators of reduced non-radiative recombination due to effective defect passivation.[4][24][26]

- X-ray Photoelectron Spectroscopy (XPS): Can be used to analyze the chemical composition of the perovskite surface and confirm the presence and bonding of the passivating agent.[27]
- Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To observe changes in the surface morphology and roughness of the perovskite film after treatment.[5][26]
- Device Performance Metrics: The ultimate test is the improvement in photovoltaic parameters: VOC, FF, and Power Conversion Efficiency (PCE).[4][7][24]
- Stability Testing: Long-term stability measurements under controlled conditions (e.g., humidity, light soaking) are crucial to assess the durability of the treated device.[19][22][23]

### III. Experimental Protocols & Data

#### Protocol 1: Phenethylammonium Iodide (PEAI) Surface Treatment

This protocol describes a typical post-fabrication surface treatment using PEAi.

Materials:

- Perovskite-coated substrate
- Phenethylammonium Iodide (PEAI)
- Isopropyl Alcohol (IPA), anhydrous
- Spin-coater
- Hotplate

Procedure:

- Prepare a PEAi solution in IPA. A common starting concentration is 1.5 mg/mL, but this should be optimized.[8]
- Place the annealed perovskite-coated substrate on the spin-coater.

- Dispense a sufficient amount of the PEAI solution to cover the entire perovskite surface.
- Spin-coat the PEAI solution. A typical program is 4000 rpm for 30 seconds.
- Transfer the substrate to a hotplate and anneal at 100°C for 10 minutes to remove the solvent and promote the interaction between PEAI and the perovskite surface.
- Proceed with the deposition of the subsequent layers (e.g., hole transport layer and metal contact).

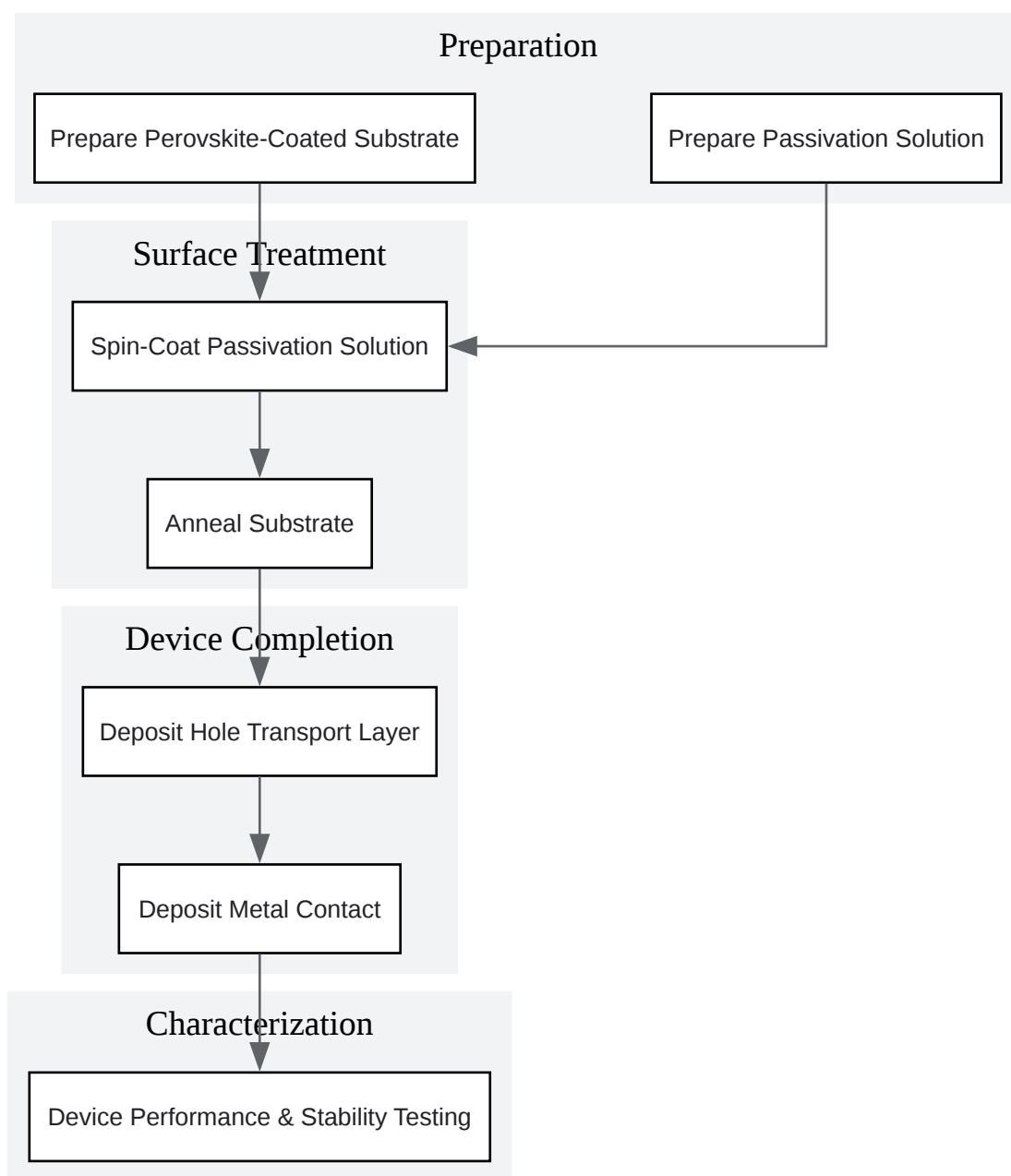
## **Data Summary: Impact of Surface Treatments on Perovskite Solar Cell Performance**

The following table summarizes the performance improvements observed with different surface treatment agents from various studies.

Passivating Agent	Perovskite Composition	Control PCE (%)	Treated PCE (%)	Key Improvements	Reference
Phenethylammonium Iodide (PEAI)	Triple-cation perovskite	~12.5	15.2	Increased VOC and FF	[7]
PEAI	MAPbCl <sub>3</sub> I <sub>1-3-x</sub>	15.75	19.22	Reduced carrier recombination	[4][5]
Thenoyltrifluoroacetone (TTFA)	MAPbCl <sub>3</sub> I <sub>3-x</sub>	15.75	17.88	Comparable passivation to PEAi with improved stability	[4][5]
Guanidinium Bromide (GuABr)	Not specified	Not specified	>90% of initial PCE after 1600h	Enhanced long-term stability	[10]
4-Fluorophenethylammonium Iodide (F-PEAI)	Not specified	19.5	21	Suppressed interfacial non-radiative recombination	[23]
Phthalimide N-alkylammonium Iodide (PAE-I)	FAPbI <sub>3</sub>	19.76	21.30	Excellent long-term stability (80% retention after 2400h)	[22]

## IV. Visualizing Workflows and Mechanisms

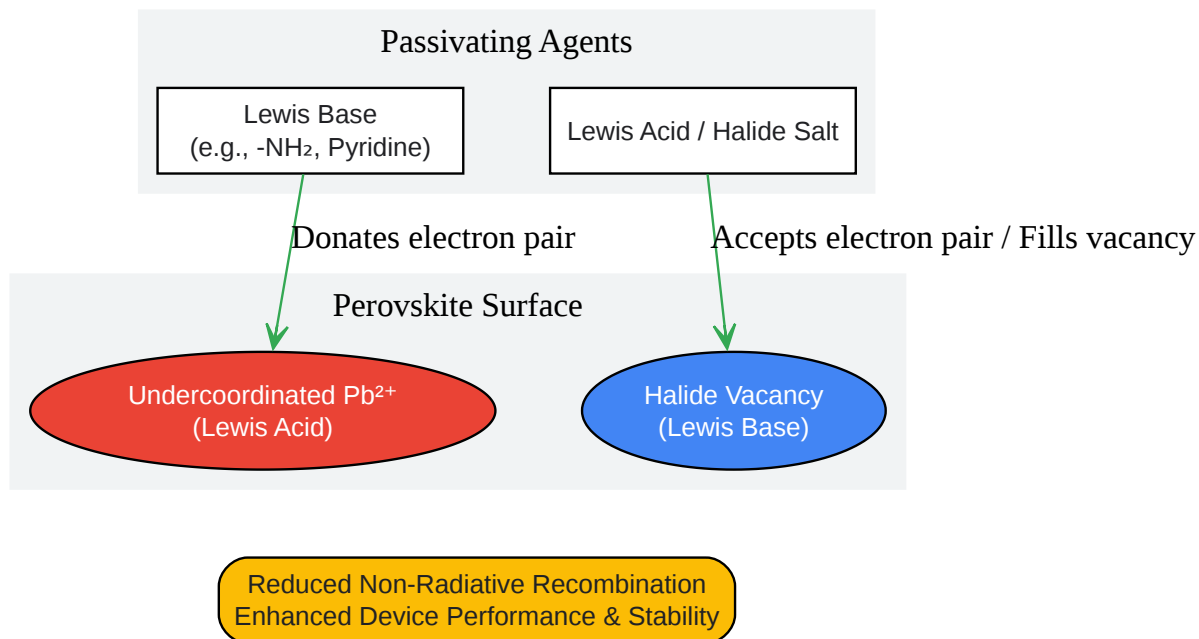
### Experimental Workflow for Surface Treatment



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Caption: A generalized experimental workflow for applying a post-fabrication surface treatment to a perovskite film.

## Mechanism of Surface Defect Passivation



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